molecular formula C45H55N5O7 B15073596 tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate

tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate

Cat. No.: B15073596
M. Wt: 777.9 g/mol
InChI Key: BSFFWLJHCCBOPN-QARUCVQPSA-N
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Description

This compound is a multifunctional molecule featuring:

  • A tert-butyl carbamate group, providing acid stability during synthesis .
  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis for UV-monitored deprotection .
  • Cyclohexyl and 4-methyl-2-oxo-1H-quinolin-7-yl substituents, which may influence lipophilicity and target binding .
  • Stereochemical specificity at the 5S and 2S positions, critical for biological interactions.

Its synthesis likely involves iterative coupling of Fmoc-protected amino acids and selective deprotection steps, as seen in analogous compounds (e.g., 85–98% yields for Fmoc-glutamamide derivatives) .

Properties

Molecular Formula

C45H55N5O7

Molecular Weight

777.9 g/mol

IUPAC Name

tert-butyl N-[(5S)-5-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C45H55N5O7/c1-28-24-40(51)48-38-26-30(21-22-31(28)38)47-41(52)37(20-12-13-23-46-43(54)57-45(2,3)4)49-42(53)39(25-29-14-6-5-7-15-29)50-44(55)56-27-36-34-18-10-8-16-32(34)33-17-9-11-19-35(33)36/h8-11,16-19,21-22,24,26,29,36-37,39H,5-7,12-15,20,23,25,27H2,1-4H3,(H,46,54)(H,47,52)(H,48,51)(H,49,53)(H,50,55)/t37-,39-/m0/s1

InChI Key

BSFFWLJHCCBOPN-QARUCVQPSA-N

Isomeric SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Chemical Reactions Analysis

CYM2503 undergoes various chemical reactions, including:

Scientific Research Applications

CYM2503 has several scientific research applications:

Mechanism of Action

CYM2503 acts as a positive allosteric modulator of GALR2. It potentiates the galanin-stimulated IP1 accumulation in cells expressing GALR2. This modulation enhances the receptor’s response to its endogenous ligand, galanin, leading to increased signaling through the inositol phosphate pathway. This mechanism is believed to contribute to its anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound ID/Name Key Substituents/Modifications Molecular Weight (g/mol) Yield (%) Biological Activity (if reported) Reference
Target Compound Fmoc, tert-butyl carbamate, cyclohexyl, 4-methyl-2-oxo-quinolin-7-yl ~800 (estimated) N/A Not explicitly reported
Compound 58 Fmoc, tert-butyl, 6-methoxyquinolin-8-yl 921.12 85 Antiprotozoal, β-hematin inhibition
Compound 59 Fmoc, 6-methoxyquinolin-8-yl, L-glutamamide backbone 879.98 87 Antimicrobial, low cytotoxicity
Fmoc-L-Dap(NBTD)-OH Fmoc, 7-nitrobenzothiadiazole 505.51 N/A Fluorogenic properties
tert-butyl ((4S,5S)-5-[(S)-Fmoc-amino-propanamido]-4-(3-acetamido-4-bromophenyl)-...hexyl)carbamate Bromophenyl, quinolin-8-yl, Fmoc ~950 (estimated) N/A Structural analog for drug design
(S)-2-Fmoc-amino-5-(4-benzylpiperidin-1-yl)pentanoic acid·HCl Benzylpiperidinyl, Fmoc ~600 (estimated) 93 Enhanced solubility

Key Observations:

Stereochemistry & Backbone Flexibility : The target compound’s (5S,2S) configuration aligns with bioactive peptide analogs (e.g., compound 59) that prioritize stereochemical precision for target binding .

Protecting Groups : Unlike Boc-protected analogs (e.g., Fmoc-NhLys(Boc)-OH ), the tert-butyl carbamate here may enhance stability under basic conditions .

Synthetic Efficiency : Yields for analogs range from 58–98%, suggesting the target compound’s synthesis could be optimized using similar strategies (e.g., Fmoc deprotection with piperidine or Pd(OH)₂/C hydrogenation ).

Biological Activity

The compound tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies based on diverse sources.

Molecular Formula and Weight

  • Molecular Formula : C22H30N4O5
  • Molecular Weight : 430.50 g/mol

Structural Characteristics

The compound features several functional groups, including:

  • tert-butyl group : Known for enhancing lipophilicity.
  • Fluorenylmethoxycarbonyl (Fmoc) : Commonly used in peptide synthesis as a protecting group.
  • Quinoline derivative : Imparts unique biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

  • Protein Kinases : Involved in signaling pathways crucial for cell proliferation and survival.
  • Enzymatic Activity : Potential inhibition of specific metabolic enzymes, impacting cellular metabolism.

Pharmacological Profiles

Research indicates that this compound may exhibit:

  • Anticancer Properties : By inhibiting tumor growth through modulation of signaling pathways.
  • Antimicrobial Activity : Effective against a range of pathogens, suggesting potential as an antibiotic agent.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of the quinoline structure showed significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy :
    • Research indicated that compounds similar to tert-butyl N-carbamates have shown activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in treating infections .
  • Inhibition of Enzymes :
    • Studies have explored the inhibition of specific proteases by carbamate derivatives, suggesting a role in modulating inflammatory responses .

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerBreast Cancer CellsInduced apoptosis
AntimicrobialE. coliInhibition of growth
Enzyme InhibitionProteasesReduced activity

Synthesis Pathway Overview

StepDescription
1Synthesis of tert-butyl carbamate
2Coupling with Fmoc-protected amino acids
3Formation of quinoline derivatives
4Purification and characterization

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